Pyrithiobac

Catalog No.
S1495825
CAS No.
123342-93-8
M.F
C13H11ClN2O4S
M. Wt
326.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithiobac

CAS Number

123342-93-8

Product Name

Pyrithiobac

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

InChI

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)

InChI Key

QEGVVEOAVNHRAA-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC

Mode of Action:

Research has extensively explored the mode of action of pyrithiobac. It acts by inhibiting the enzyme HPPD, which is crucial for the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and photoprotection. By inhibiting HPPD, pyrithiobac disrupts carotenoid synthesis, leading to the accumulation of phytotoxic intermediates and ultimately causing cell death in susceptible weeds.

Weed Resistance:

The development of weed resistance to herbicides is a significant concern in agriculture. Research efforts are directed towards understanding and managing pyrithiobac resistance in weeds. Studies have identified different mechanisms of resistance in various weed species, including target-site modification, enhanced metabolism, and non-target site resistance [].

Pyrithiobac is a thioether compound characterized by the presence of a sulfur atom bonded to both a phenyl ring and a pyrimidine ring. It is primarily known as a post-emergence herbicide, particularly effective against certain broadleaf and grassy weeds in crops like cotton and soybeans. Its chemical structure allows it to inhibit specific enzymes crucial for plant growth, making it an essential tool in agricultural weed management .

Pyrithiobac acts as a selective auxin herbicide by mimicking the natural plant hormone auxin. Auxin regulates various plant growth processes. Pyrithiobac disrupts these processes, leading to abnormal cell division, uncontrolled growth, and ultimately weed death []. This mechanism allows it to target broadleaf weeds and some grasses while having minimal impact on monocotyledonous crops like cereals.

Pyrithiobac acts mainly as an inhibitor of Acetohydroxyacid synthase (AHAS), an enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. The inhibition of this enzyme leads to the disruption of protein synthesis in plants, ultimately resulting in their death. The compound's efficacy is attributed to its ability to bind to the active site of AHAS, preventing substrate access and subsequent enzymatic activity .

Recent studies have expanded the biological activity of pyrithiobac beyond herbicidal effects. It has shown potential inhibitory effects against various fungal strains and even against viral proteases, such as those found in SARS-CoV. This suggests that pyrithiobac derivatives could be explored for their potential as antifungal and antiviral agents .

Pyrithiobac can be synthesized through several methods:

  • Direct Reaction: Utilizes 2-chloro-4,6-dimethoxy pyrimidine as a raw material, which directly reacts with other reagents to form pyrithiobac-sodium .
  • Derivatives Synthesis: A series of novel pyrithiobac derivatives have been synthesized using various substitution reactions that modify the phenyl or pyrimidine rings for enhanced biological activity .

These methods often involve the use of bases like triethylamine or sodium methoxide in solvents such as acetonitrile or methanol, facilitating nucleophilic substitutions on the triazine ring.

Pyrithiobac's primary application is in agriculture as a herbicide. It is particularly effective in:

  • Cotton Cultivation: Controls a wide range of weeds without harming cotton plants.
  • Soybean Fields: Used for post-emergence weed control.
  • Potential Medicinal Uses: Ongoing research into its antifungal and antiviral properties may lead to new applications in medicine .

Research indicates that pyrithiobac interacts significantly with various biological targets:

  • Enzymatic Inhibition: Strong inhibition of Acetohydroxyacid synthase has been confirmed through binding studies.
  • Molecular Interactions: Studies using molecular simulations have elucidated binding modes with both AHAS and SARS-CoV proteases, highlighting multiple hydrophobic interactions and hydrogen bonds that contribute to its efficacy .

Pyrithiobac shares structural and functional characteristics with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
ImidazolinoneImidazoline derivativeHerbicideSelective action against specific weeds
SulfonylureaUrea derivativeHerbicideBroad-spectrum weed control
GlyphosatePhosphonateHerbicideNon-selective; inhibits EPSPS enzyme
TriazineTriazine derivativeHerbicideInhibits photosynthesis

Pyrithiobac is unique due to its dual functionality as both a herbicide and potential antifungal/antiviral agent, which distinguishes it from other herbicides that primarily target plant growth processes without additional biological activities .

XLogP3

3.4

Melting Point

149.5 °C

UNII

3327Q8RB9O

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123342-93-8

Wikipedia

Pyrithiobac

Dates

Modify: 2023-08-15

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